De-epoxy rosamicin is a derivative of the macrolide antibiotic rosamicin, which is produced by the actinomycete Micromonospora rosaria. This compound belongs to a class of antibiotics known for their effectiveness against various bacterial infections. Rosamicin itself has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, making its derivatives, including de-epoxy rosamicin, of great interest in pharmaceutical research and development.
De-epoxy rosamicin is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure and are known for their ability to inhibit bacterial protein synthesis. This specific compound falls within the broader category of 16-membered macrolides, which includes other related antibiotics like erythromycin and tylosin .
The synthesis of de-epoxy rosamicin typically involves fermentation processes using Micromonospora rosaria. The strain can be genetically modified to enhance the production of specific metabolites. For instance, techniques such as introducing biosynthetic genes related to mycinosylation can lead to the formation of various rosamicin derivatives, including de-epoxy forms .
The fermentation process generally requires controlled conditions, including temperature, pH, and aeration. A typical procedure involves:
De-epoxy rosamicin retains the characteristic macrolide structure with specific modifications that differentiate it from its parent compound. Its molecular structure includes a 16-membered lactone ring and a deoxysugar moiety. The presence of an epoxy group in the original structure is replaced or modified in de-epoxy rosamicin, which influences its biological activity.
The molecular formula and weight of de-epoxy rosamicin are critical for understanding its chemical behavior and interactions. Exact structural data may vary slightly based on specific synthesis methods or microbial strains used.
De-epoxy rosamicin undergoes various chemical reactions typical of macrolides, including:
These reactions can be monitored using chromatographic techniques to assess yield and purity during synthetic or biotransformation processes.
De-epoxy rosamicin functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and preventing bacterial growth. This mechanism is similar to that of other macrolides and contributes to its effectiveness against a range of Gram-positive bacteria.
The minimum inhibitory concentration (MIC) values for de-epoxy rosamicin indicate its potency against specific bacterial strains, supporting its potential therapeutic applications .
De-epoxy rosamicin typically appears as a white to off-white powder. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents but less so in water.
The stability of de-epoxy rosamicin under different pH conditions and temperatures is crucial for its storage and application in pharmaceuticals. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize its purity and structural integrity .
De-epoxy rosamicin has potential applications in:
De-epoxy rosamicin (initially designated antibiotic M-4365G2) was first isolated in the late 1970s from fermentation broths of Micromonospora capillata MCRL 0940, a strain obtained from Japanese soil samples. This discovery occurred during systematic screening efforts for novel antimicrobial compounds produced by actinomycetes [1]. The producing organism, Micromonospora capillata, belongs to a genus renowned for biosynthesizing structurally complex macrolides. Taxonomically, Micromonospora species are Gram-positive, spore-forming actinobacteria characterized by single spores attached to substrate hyphae and production of carotenoid pigments [6]. The genus name Micromonospora ("small single spores") references its distinctive sporulation pattern. The revival and formal description of Micromonospora rosaria NRRL 3718T as the rosamicin-producing species further established the taxonomic framework for these macrolide-producing bacteria [4]. These microorganisms inhabit diverse ecological niches, including terrestrial soils, mangrove sediments, and marine environments, where they contribute significantly to natural product diversity [6].
De-epoxy rosamicin belongs to the 16-membered macrolide antibiotics, characterized by a large macrocyclic lactone ring appended with deoxysugar moieties. Its structural architecture comprises:
This compound shares the basic platenolide-derived backbone common to 16-membered macrolides like rosamicin, juvenimicins, and midecamycins, all featuring a 6(S)-ethylaldehyde side chain essential for bioactivity [5] [9]. However, de-epoxy rosamicin exhibits a distinct oxidation pattern compared to other family members. Its structure positions it within the rosamicin biosynthetic cluster, differing from the mycinamicins (produced by M. griseorubida) which possess an additional mycinose sugar at C-23 [2] [7]. Structural analyses reveal that the 16-membered ring of de-epoxy rosamicin extends deeper into the ribosomal exit tunnel than 14-membered counterparts, influencing its antibacterial efficacy and resistance profile [7].
Table 1: Structural and Biological Comparison of Key 16-Membered Macrolides
Compound | Producing Organism | Sugar Attachments | Key Structural Features | Molecular Weight (Da) |
---|---|---|---|---|
De-epoxy rosamicin | Micromonospora capillata | Desosamine at C-5 | C20 aldehyde, C12-C13 diol | 581.75 [10] |
Rosamicin | Micromonospora rosaria | Desosamine at C-5 | C12-C13 epoxide, C20 aldehyde | 581.75 [10] |
Mycinamicin II | Micromonospora griseorubida | Desosamine (C5), Mycinose (C21) | C20 alcohol, C12-C13 epoxide | 795.96 [7] |
Tylosin | Streptomyces fradiae | Mycaminose (C5), Mycarose (C23) | C20 aldehyde, C23 mycinose | 916.10 [5] |
The compound's systematic chemical name is 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin, though it is more commonly referenced as de-epoxy rosamicin or M-4365G2 in microbiological literature [1] [2]. Its defining structural feature is the absence of the epoxide functionality between positions C12 and C13 that characterizes rosamicin, resulting instead in a vicinal diol system. This modification arises from enzymatic differences in post-polyketide oxidation steps during biosynthesis [2] [6]. Key differentiators include:
Table 2: Nomenclature and Key Structural Differences Among Rosamicin Variants
Chemical Designation | Systematic Name | C12-C13 Functionality | C20 Oxidation State | Molecular Formula |
---|---|---|---|---|
Rosamicin | 23-O-mycinosyl-20-deoxo-20-dihydro-rosamicin | Epoxide | Aldehyde | C₃₇H₆₂NO₈ [10] |
De-epoxy rosamicin (M-4365G2) | 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin | Diol | Aldehyde | C₃₁H₅₁NO₉ [10] |
20-Dihydro-12,13-deepoxyrosamicin | 23-O-mycinosyl-20-dihydro-12,13-deepoxyrosamicin | Diol | Alcohol | C₃₁H₅₃NO₉ [2] |
20-Dihydro-rosamicin | 23-O-mycinosyl-20-dihydro-rosamicin | Epoxide | Alcohol | C₃₁H₅₃NO₉ [2] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1